molecular formula C10H16BNO3 B1431430 6-Isobutoxy-2-methylpyridine-3-boronic acid CAS No. 1451390-91-2

6-Isobutoxy-2-methylpyridine-3-boronic acid

Cat. No.: B1431430
CAS No.: 1451390-91-2
M. Wt: 209.05 g/mol
InChI Key: UXVYTZHMEMUJIW-UHFFFAOYSA-N
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Description

6-Isobutoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an isobutoxy group at position 6, a methyl group at position 2, and a boronic acid moiety at position 2. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to construct biaryl and heteroaryl frameworks in pharmaceuticals and materials science .

Properties

IUPAC Name

[2-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-5-4-9(11(13)14)8(3)12-10/h4-5,7,13-14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVYTZHMEMUJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190647
Record name Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451390-91-2
Record name Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-isobutoxy-2-methylpyridine-3-boronic acid typically follows a two-stage approach:

This approach leverages organolithium chemistry and boronate ester formation, common in boronic acid synthesis.

Detailed Preparation Method

A representative preparation method, adapted from analogous syntheses of substituted pyridine boronic acids, involves the following steps:

Step Description Reagents and Conditions Notes
1 Starting material preparation : 6-bromo-2-methylpyridine derivative with an isobutoxy substituent Synthesis or procurement of 6-bromo-2-methylpyridine with isobutoxy group installed via nucleophilic substitution or etherification The isobutoxy group can be introduced by reacting 6-hydroxy-2-methylpyridine with isobutyl bromide under basic conditions
2 Lithiation of the bromopyridine Treatment with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperature (-70 to -78 °C) under nitrogen atmosphere Slow addition of n-BuLi to avoid side reactions; generates the 3-lithiated pyridine intermediate
3 Borylation Addition of triisopropyl borate to the lithiated intermediate at low temperature, followed by warming to room temperature and stirring for extended period (e.g., 16 hours) Triisopropyl borate acts as the boron source, converting the lithiated species into the boronate ester intermediate
4 Hydrolysis and work-up Acidic quench with acetic acid and water, extraction with organic solvents (ethyl acetate or similar), drying over anhydrous magnesium sulfate, filtration, and concentration Hydrolyzes boronate ester to boronic acid; careful pH control is essential to prevent decomposition
5 Purification Recrystallization from diethyl ether or other suitable solvents Ensures high purity of the final boronic acid compound

This method is consistent with procedures reported for related compounds such as 6-methoxy-2-methylpyridine-3-boronic acid, where the key lithiation-borylation sequence is employed to install the boronic acid group at the 3-position of the pyridine ring.

Alternative Synthetic Routes and Considerations

  • Matteson homologation : A method involving α-chloroboronic esters and subsequent substitutions has been used for synthesizing complex boronic acids, but it is more suited for α-aminoboronic acids and peptidyl boronates rather than simple pyridine boronic acids.

  • Grignard reagent route : Preparation of boronic acids via reaction of Grignard reagents with boron electrophiles (e.g., triisopropyl borate) is a common alternative. However, the presence of sensitive functional groups like isobutoxy may require careful control of conditions.

  • Protection/deprotection strategies : If the isobutoxy group is sensitive to lithiation or acidic conditions, protecting groups may be employed during synthesis, followed by deprotection after boronic acid formation.

Summary Table of Preparation Method

Stage Reagents Conditions Purpose Outcome
Etherification Isobutyl bromide, base (e.g., K2CO3) Reflux in suitable solvent Install isobutoxy group at 6-position 6-isobutoxy-2-methyl-3-bromopyridine intermediate
Lithiation n-Butyllithium (1.6-2.5 M) -70 to -78 °C, inert atmosphere Generate 3-lithiated pyridine species Reactive organolithium intermediate
Borylation Triisopropyl borate Addition at low temp, then room temp stirring Introduce boronate ester functionality Boronate ester intermediate
Hydrolysis Acetic acid, water Room temperature Convert boronate ester to boronic acid This compound
Purification Recrystallization Diethyl ether or similar Obtain pure compound Isolated pure boronic acid

Research Findings and Notes

  • The lithiation-borylation approach is the most widely adopted and reliable method for synthesizing substituted pyridine boronic acids, including this compound.

  • The choice of low temperature and inert atmosphere is critical to prevent side reactions such as lithium-halogen exchange at undesired positions or decomposition of sensitive groups.

  • The isobutoxy substituent, being an ether, is generally stable under the lithiation and borylation conditions, making this synthetic route feasible.

  • Purification by recrystallization from diethyl ether is effective to obtain analytically pure material.

  • The compound's molecular formula is C10H16BNO3 with a molecular weight of 209.05 g/mol, and its IUPAC name is [2-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid.

Chemical Reactions Analysis

Types of Reactions: 6-Isobutoxy-2-methylpyridine-3-boronic acid can undergo various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the reaction with alcohols.

  • Pyridine Derivatives: Resulting from the reduction of the pyridine ring.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
One of the primary applications of 6-Isobutoxy-2-methylpyridine-3-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a fundamental method for constructing biaryl compounds and complex organic molecules. The compound acts as a key intermediate in these reactions, facilitating the transmetalation step when used with palladium catalysts.

Synthesis of Biologically Active Compounds:
The compound serves as a building block for synthesizing various bioactive molecules, including potential pharmaceuticals and agrochemicals. Its ability to form reversible covalent bonds with diols enables the design of compounds that can modulate biological pathways, making it valuable in medicinal chemistry.

Medicinal Chemistry

Potential Therapeutic Applications:
Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, it has been explored for its potential use in kinase inhibitors, which are crucial targets in cancer therapy.

Boron Neutron Capture Therapy:
Another promising application lies in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. Compounds like this compound can selectively accumulate in tumor cells and release toxic species upon neutron irradiation, thereby selectively destroying cancerous tissues while sparing healthy ones .

Industrial Applications

Material Science:
In industrial settings, this compound is utilized in producing advanced materials, including polymers and electronic devices. Its reactivity allows it to participate in polymerization processes or serve as a functional monomer in the synthesis of novel materials with tailored properties.

Continuous Flow Synthesis:
The compound's synthesis is often optimized through continuous flow processes in industrial applications. This method enhances yield and purity while allowing for precise control over reaction parameters, thereby improving efficiency and scalability in production.

Comparative Analysis of Structural Analogues

To better understand the applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
5-Methylpyridine-3-boronic acidBoronic acid group attached to a methyl-pyridineSimpler structure; less steric hindrance
4-Methylpyridine-3-boronic acidBoronic acid group on a different pyridine positionDifferent reactivity profile due to substitution location
2-(Butoxy)-4-methylpyridine-3-boronic acidSimilar but with variations in substituentsAltered electronic properties affecting reactivity
6-Ethoxy-2-methylpyridin-3-ylboronic acidEthoxy group instead of butoxyMay exhibit different solubility and reactivity
6-Hydroxy-2-methylpyridin-3-yboronic acidHydroxy group providing potential hydrogen bondingPotentially more reactive due to hydroxyl presence

This table illustrates how variations in substitution patterns on the pyridine ring can significantly influence the reactivity and applications of these boronic acids in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism by which 6-Isobutoxy-2-methylpyridine-3-boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and other complex organic structures.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on pyridine-boronic acids critically impact their reactivity in cross-coupling reactions. Below is a comparative analysis of key analogues:

Alkoxy-Substituted Pyridine Boronic Acids

6-Isobutoxy-2-methylpyridine-3-boronic Acid

  • Substituents : Isobutoxy (bulky, electron-donating), methyl.
  • Reactivity : The isobutoxy group may slow coupling kinetics due to steric hindrance but enhance stability by reducing oxidative deboronation .
  • Applications : Suitable for couplings requiring steric control, such as hindered biaryl syntheses.

6-Methoxy-4-methylpyridin-3-ylboronic Acid (CAS 503184-35-8)

  • Substituents : Methoxy (smaller, electron-donating), methyl.
  • Reactivity : Faster coupling rates compared to isobutoxy derivatives due to reduced steric bulk .
  • Limitations : Increased susceptibility to protodeboronation under acidic conditions.

(6-Isopropoxypyridin-3-yl)boronic Acid (CAS 870521-30-5)

  • Substituents : Isopropoxy (moderately bulky).
  • Comparison : Intermediate steric hindrance between methoxy and isobutoxy analogues, balancing reactivity and stability .
Halogen- and Amino-Substituted Analogues

2-Fluoro-6-isobutoxypyridine-3-boronic Acid Substituents: Fluoro (electron-withdrawing), isobutoxy. Status: Discontinued, indicating challenges in synthesis or commercial viability .

(6-Amino-5-methylpyridin-3-yl)boronic Acid (CAS 1032759-01-5) Substituents: Amino (strongly electron-donating), methyl. Reactivity: Amino groups can deactivate the boronic acid via resonance, requiring harsher reaction conditions (e.g., elevated temperatures) . Applications: Limited to niche couplings where electron-rich systems are necessary.

Thioether and Sulfur-Containing Derivatives

6-(Methylthio)pyridin-3-ylboronic Acid (CAS 321438-86-2)

  • Substituents : Methylthio (electron-rich, polarizable).
  • Reactivity : Thioether groups can stabilize transition metals in catalysis but may introduce side reactions (e.g., sulfur-metal binding) .
  • Solubility : Higher lipophilicity compared to alkoxy derivatives, affecting solvent compatibility.

Physicochemical Properties and Stability

A comparative table of key properties is provided below:

Compound Name Substituents Molecular Weight Solubility (Predicted) Stability Notes
This compound Isobutoxy, methyl ~209.05 g/mol Moderate in polar aprotic solvents High steric protection reduces deboronation
6-Methoxy-4-methylpyridin-3-ylboronic Acid Methoxy, methyl ~167.00 g/mol High in polar solvents Prone to protodeboronation
(6-Amino-5-methylpyridin-3-yl)boronic Acid Amino, methyl 151.96 g/mol High in aqueous media Sensitive to oxidation
6-(Methylthio)pyridin-3-ylboronic Acid Methylthio 169.01 g/mol Low in water Stable but may form metal complexes

Biological Activity

6-Isobutoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative notable for its potential therapeutic applications due to its ability to interact with various biological targets. This compound has garnered attention in medicinal chemistry and organic synthesis, particularly for its unique structural features that enable specific biochemical interactions.

Chemical Structure and Properties

The molecular formula of this compound is C10H16BNO3C_{10}H_{16}BNO_3, and it possesses a boronic acid functional group that allows it to form reversible covalent bonds with diols, enhancing its utility in biochemical applications. The isobutoxy group contributes to its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors through covalent bonding. This interaction can modulate enzyme activity and alter signaling pathways within cells. Boronic acids are particularly known for their role in inhibiting serine proteases and other enzymes involved in critical biological processes.

Biological Activity Studies

Research indicates that this compound exhibits promising biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be leveraged in drug development for conditions like diabetes and cancer.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Antitumor ActivityInhibits growth in cancer cell lines, potentially inducing apoptosis.
Enzyme InhibitionModulates activity of serine proteases and other relevant enzymes.
Binding AffinityShows significant binding affinity towards various biological targets.

Case Studies

  • Antitumor Efficacy : A study investigating the effects of this compound on human pancreatic cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the compound's ability to induce cell cycle arrest and promote apoptosis through caspase activation.
  • Enzyme Interaction : Another research project focused on the interaction between this compound and serine proteases, revealing that it acts as a competitive inhibitor. This finding suggests potential applications in developing treatments for diseases where these enzymes play a critical role.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki-Miyaura Coupling : Utilizing palladium catalysts to couple aryl halides with boronic acids.
  • Direct Boronation : Employing boron reagents under specific reaction conditions to introduce the boronic acid functionality.

Q & A

Q. Q1. What are the key synthetic routes for 6-Isobutoxy-2-methylpyridine-3-boronic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves:

  • Step 1: Introducing the isobutoxy group via nucleophilic aromatic substitution on a pre-functionalized pyridine scaffold (e.g., 6-chloro-2-methylpyridine) under basic conditions (e.g., NaH, DMF, 80°C) .
  • Step 2: Boronation at the 3-position using methods like Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in THF at reflux .
    Key Considerations:
  • Temperature Control: Higher temperatures (>100°C) during boronation may lead to protodeboronation.
  • Purification: Use silica gel chromatography with ethyl acetate/hexane (1:3) to isolate the boronic acid, followed by recrystallization in methanol/water .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Quantitative Purity: Use HPLC with a C18 column (ACN/water gradient) to assess purity (>95% recommended for cross-coupling reactions) .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Verify substitution patterns (e.g., isobutoxy methyl protons at δ ~1.0–1.2 ppm, boronic acid protons at δ ~8.5 ppm in DMSO-d₆) .
    • FT-IR: Confirm B–O bonds (stretch at ~1340 cm⁻¹) and absence of boroxine peaks (~1400 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic acid, especially with electron-deficient aryl halides?

Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient partners to enhance oxidative addition .
  • Solvent/Base System: DME/H₂O (4:1) with K₂CO₃ or Cs₂CO₃ improves solubility and reduces hydrolysis .
  • Additives: Include 1 eq. of LiCl to stabilize the boronate intermediate and suppress protodeboronation .
    Case Study: Coupling with 4-bromo-2-nitrobenzene achieved 82% yield under these conditions .

Q. Q4. How do solvent and pH affect the stability of this compound?

Answer:

  • Aqueous Stability: The compound hydrolyzes in neutral/acidic water (t₁/₂ ~24 hrs at pH 7), forming 6-isobutoxy-2-methylpyridin-3-ol. Stabilize with THF/water mixtures (≥3:1 ratio) .
  • Solid-State Storage: Store at 0–6°C under inert gas (Ar/N₂) to prevent boroxine formation .

Q. Q5. How should contradictory data on reaction yields or byproduct formation be resolved?

Answer:

  • Byproduct Identification: Use LC-MS to detect protodeboronation products (e.g., loss of B(OH)₂ group) or dimerization .
  • Reproducibility Checks:
    • Ensure anhydrous conditions for moisture-sensitive steps (e.g., boronation) .
    • Validate catalyst activity via control reactions with phenylboronic acid .
      Example: A study reported 70% yield vs. 45% in replicate experiments due to trace oxygen in the reaction vessel .

Q. Q6. What strategies mitigate competing side reactions in multi-step syntheses involving this boronic acid?

Answer:

  • Protecting Groups: Temporarily protect the boronic acid as a pinacol ester during functionalization of other positions .
  • Sequential Functionalization: Perform isobutoxy installation after boronation to avoid steric hindrance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Isobutoxy-2-methylpyridine-3-boronic acid
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6-Isobutoxy-2-methylpyridine-3-boronic acid

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